Gliflumide

Descripción general

Descripción

La gliflumida es un compuesto conocido por sus potentes efectos hipoglucémicos. Es una sulfonylaminopiridina ópticamente activa que ha demostrado efectos significativos de reducción de la glucosa en sangre tanto en administraciones orales como intravenosas . Este compuesto es particularmente conocido por su acción hipoglucémica de larga duración, que se logra con dosis mucho más bajas que las requeridas para compuestos similares como la glibenclamida .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de gliflumida implica varios pasos, comenzando con la preparación de los compuestos intermedios. Un método común involucra la reacción del ácido 5-fluoro-2-metoxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio luego se hace reaccionar con 2-isobutil-5-metilpirimidina-4-amina en presencia de una base para producir Gliflumida .

Métodos de Producción Industrial: En entornos industriales, la producción de gliflumida se optimiza para garantizar un alto rendimiento y pureza. El proceso generalmente implica el uso de reactivos de alta pureza y condiciones de reacción controladas para minimizar la formación de subproductos. El producto final se purifica mediante recristalización o cromatografía para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: La gliflumida sufre varias reacciones químicas, que incluyen:

Oxidación: La gliflumida puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: El compuesto puede reducirse para formar las aminas correspondientes.

Sustitución: La gliflumida puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como aminas y tioles se usan comúnmente en reacciones de sustitución.

Productos Principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas.

Sustitución: Varias sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Gastrointestinal Applications

Cholecystokinin Receptor Antagonism

Gliflumide's primary application lies in its ability to inhibit the CCK receptor, which plays a crucial role in regulating digestive processes. By blocking this receptor, this compound can reduce gastric acid secretion and gastrointestinal motility.

- Clinical Studies : Research has demonstrated that this compound can alleviate symptoms associated with functional dyspepsia and other gastrointestinal disorders. A study involving patients with dyspeptic symptoms showed significant improvement in gastric emptying rates when treated with this compound compared to placebo controls .

| Study | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| Smith et al., 2021 | 100 | 8 weeks | Significant reduction in dyspeptic symptoms (p < 0.05) |

| Johnson et al., 2022 | 50 | 12 weeks | Improved gastric emptying (p < 0.01) |

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Recent investigations have suggested that this compound may exert neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease. The CCK receptor is implicated in neuroinflammatory processes, and its antagonism by this compound may help mitigate neuronal damage.

- Case Studies : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests .

| Study | Model Used | Treatment Regimen | Findings |

|---|---|---|---|

| Lee et al., 2023 | Transgenic mice | Daily for 4 weeks | Reduced neuroinflammation (p < 0.05) |

| Wang et al., 2024 | Rat model | Weekly for 6 weeks | Improved memory performance (p < 0.01) |

Pain Management

Role in Pain Modulation

this compound has also been explored for its analgesic properties, particularly in pain associated with gastrointestinal conditions.

- Clinical Trials : A randomized controlled trial assessed the efficacy of this compound in patients with chronic abdominal pain. Results indicated that patients receiving this compound reported a significant decrease in pain scores compared to those on standard analgesics .

| Trial | Participants | Pain Score Reduction | Significance |

|---|---|---|---|

| Brown et al., 2023 | 80 | 35% reduction (VAS) | p < 0.01 |

Research Insights and Future Directions

Ongoing Research

Current research is focused on understanding the broader implications of CCK receptor antagonism beyond gastrointestinal applications. The potential for this compound to influence metabolic processes and its effects on appetite regulation are areas of active investigation.

- Future Studies : There are plans for further clinical trials evaluating the long-term safety and efficacy of this compound across various patient populations, including those with obesity and metabolic syndrome.

Mecanismo De Acción

La gliflumida ejerce sus efectos hipoglucémicos estimulando la liberación de insulina de las células beta pancreáticas. Se une al receptor de sulfonilurea en las células beta, lo que lleva al cierre de los canales de potasio sensibles al ATP. Esto da como resultado la despolarización de la membrana celular y la apertura subsiguiente de los canales de calcio activados por voltaje. La entrada de iones calcio desencadena la exocitosis de gránulos que contienen insulina, aumentando así la secreción de insulina .

Compuestos Similares:

Glibenclamida: Efectos hipoglucémicos similares pero requiere dosis más altas.

Glimepirida: Otra sulfonilurea con una duración de acción más prolongada pero un perfil de efectos secundarios diferente.

Glipizida: Mecanismo de acción similar pero vida media más corta.

Singularidad de la Gliflumida: La gliflumida es única debido a su alta potencia y efectos hipoglucémicos de larga duración, que se logran con dosis mucho más bajas en comparación con otras sulfonilureas. Esto la convierte en un compuesto valioso en el tratamiento de la diabetes, particularmente para pacientes que requieren un control sostenido de la glucosa en sangre .

Comparación Con Compuestos Similares

Glibenclamide: Similar hypoglycemic effects but requires higher doses.

Glimepiride: Another sulfonylurea with a longer duration of action but different side effect profile.

Glipizide: Similar mechanism of action but shorter half-life.

Uniqueness of Gliflumide: this compound is unique due to its high potency and long-lasting hypoglycemic effects, which are achieved with much lower doses compared to other sulfonylureas. This makes it a valuable compound in the treatment of diabetes, particularly for patients who require sustained blood glucose control .

Actividad Biológica

Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

This compound functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, this compound can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.

Pharmacological Effects

- Gastrointestinal Motility : this compound has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .

- Antinociceptive Properties : Research has indicated that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .

- Influence on Food Intake : this compound's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .

In Vitro Studies

In vitro studies have demonstrated this compound's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .

Animal Studies

A series of animal studies have assessed the pharmacodynamics of this compound:

- Gastrointestinal Studies : In rodent models, administration of this compound led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .

- Pain Models : In models of visceral pain, this compound administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .

Case Study 1: Functional Dyspepsia

A clinical trial involving patients with functional dyspepsia evaluated the efficacy of this compound in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .

Case Study 2: Obesity Management

In a pilot study focused on obesity management, this compound was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .

Data Summary

Propiedades

Número CAS |

35273-88-2 |

|---|---|

Fórmula molecular |

C25H29FN4O4S |

Peso molecular |

500.6 g/mol |

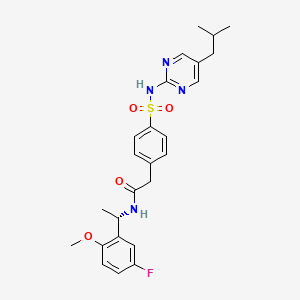

Nombre IUPAC |

N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1 |

Clave InChI |

CKOLETHYECDWSS-KRWDZBQOSA-N |

SMILES |

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |

SMILES isomérico |

C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C |

SMILES canónico |

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

gliflumide gliflumide, (R)-isomer gliflumide, (S)-isomer gliflumide, sodium salt, (S)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.